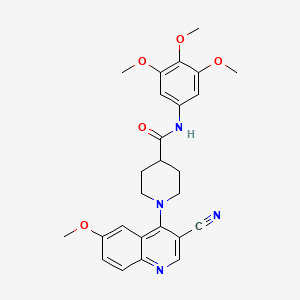

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide

描述

This compound features a quinoline core substituted with a cyano group at position 3 and a methoxy group at position 4. The quinoline moiety is linked via a piperidine ring to a 3,4,5-trimethoxyphenyl carboxamide group.

- 6-Methoxyquinoline: May contribute to solubility and metabolic stability.

- Piperidine-4-carboxamide linker: Provides conformational flexibility and hydrogen-bonding capacity.

属性

IUPAC Name |

1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOVYCUOTNLAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure combines elements from quinoline and piperidine, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anticancer properties, anti-inflammatory effects, and antibacterial activity. Below is a detailed examination of these activities supported by recent studies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinoline derivatives. For instance, a study demonstrated that related quinolone compounds could induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and causing cell cycle arrest in the S and G2/M phases .

Case Study:

In vitro evaluations have shown that derivatives similar to our compound significantly inhibit cell proliferation in cancer types such as:

- Prostate Cancer (PC-3) : IC50 = 0.85 µM

- Lung Cancer (A549) : IC50 = 0.90 µM

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Antibacterial Activity

The antibacterial effects of quinoline derivatives have been well-documented. A study on related compounds found significant activity against various bacterial strains, indicating potential as broad-spectrum antibacterial agents. The mechanism typically involves interference with bacterial DNA synthesis or disruption of cell wall integrity .

Data Table: Biological Activities

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | PC-3 | 0.85 | Apoptosis induction via ROS and caspase activation |

| A549 | 0.90 | Cell cycle arrest (G2/M phase) | |

| Anti-inflammatory | Various | N/A | NF-kB pathway inhibition |

| Antibacterial | Staphylococcus aureus | <10 | Disruption of DNA synthesis |

相似化合物的比较

Research Implications

- Therapeutic Potential: The conserved 3,4,5-trimethoxyphenyl group aligns with known microtubule disruptors, warranting evaluation in tubulin polymerization assays .

- Safety Profile : Piperidine-based linkers (vs. piperazine in ) may reduce toxicity risks, though empirical data is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。